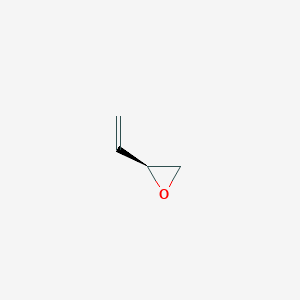

(S)-2-Vinyloxirane

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-2-Vinyloxirane can be synthesized through several methods. One common approach involves the asymmetric epoxidation of allylic alcohols using chiral catalysts. For instance, the Sharpless epoxidation method employs titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. This method yields this compound with high enantiomeric excess.

Industrial Production Methods: In industrial settings, this compound can be produced via the epoxidation of 1,2-dienes using peracids or other oxidizing agents. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Vinyloxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of this compound can be achieved using lithium aluminum hydride (LiAlH4) to yield the corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of diols or carbonyl compounds.

Reduction: Formation of 1,2-diols.

Substitution: Formation of substituted oxiranes or open-chain compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Versatile Intermediate

(S)-2-Vinyloxirane is widely recognized as a valuable intermediate in organic synthesis due to its unique reactivity profile. The strained oxirane ring is highly susceptible to nucleophilic attack, facilitating various chemical transformations. It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Key Reactions

- Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions where nucleophiles attack the oxirane ring, leading to the formation of substituted products.

- Ring-Opening Reactions : The epoxide group undergoes ring-opening reactions under mild conditions, which can be catalyzed by acids or bases.

Drug Development

this compound derivatives have been investigated for their potential therapeutic properties. Studies have shown that certain derivatives exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis. The compound's ability to form adducts with biological molecules allows for the development of novel antitubercular agents .

Cytotoxicity Studies

Research has evaluated the cytotoxicity of poly(vinyloxirane carbonate) in various cell lines, demonstrating its potential for use in drug delivery systems and tissue engineering .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing nitroimidazole derivatives from this compound highlighted its role as a precursor for compounds with enhanced antitubercular properties. Structural modifications influenced both aerobic and anaerobic activities against Mycobacterium tuberculosis, showcasing the compound's utility in drug discovery .

Case Study 2: Development of Biodegradable Polymers

Research involving the copolymerization of this compound with CO2 led to the creation of biodegradable polycarbonates. These materials were characterized for their mechanical properties and degradation rates, indicating their suitability for environmentally friendly applications in packaging and biomedical fields .

Wirkmechanismus

The mechanism of action of (S)-2-Vinyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where this compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

®-2-Vinyloxirane: The enantiomer of (S)-2-Vinyloxirane, with similar chemical properties but different stereochemistry.

Styrene Oxide: Another epoxide with a vinyl group, but with different reactivity due to the presence of an aromatic ring.

Propylene Oxide: A simpler epoxide without the vinyl group, used in various industrial applications.

Uniqueness: this compound is unique due to its chiral nature and the presence of a vinyl group, which imparts distinct reactivity compared to other epoxides. Its ability to undergo asymmetric synthesis and its applications in chiral drug development highlight its importance in both academic and industrial research.

Biologische Aktivität

(S)-2-Vinyloxirane, also referred to as vinyloxirane, is a chiral epoxide that has garnered attention for its potential biological activities. This compound is structurally characterized by a three-membered ring containing an oxygen atom and a vinyl group, which contributes to its reactivity and biological effects. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Chemical Formula: CHO

- Molecular Weight: 56.08 g/mol

- CAS Number: 62249-80-3

This compound exhibits several biological activities primarily through its ability to interact with various biomolecules. The following mechanisms have been identified:

- Tubulin Interaction : Similar to other epoxides, this compound can disrupt microtubule dynamics by binding to tubulin, thus inhibiting cell division. This mechanism is significant in cancer therapy, where microtubule stabilization or destabilization can lead to apoptosis in malignant cells .

- Antimicrobial Activity : Research indicates that vinyloxiranes can exhibit antimicrobial properties, potentially through the formation of reactive oxygen species (ROS) or by directly modifying cellular components of pathogens .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes against various diseases .

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound possesses significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.5 |

| HCT116 (Colorectal Cancer) | 4.2 |

| MCF-7 (Breast Cancer) | 3.8 |

These findings suggest that this compound may serve as a promising lead compound in the development of new anticancer agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the vinyloxirane structure can significantly influence its biological activity:

- Substituent Variations : Adding electron-withdrawing groups enhances cytotoxicity due to increased electrophilicity, facilitating interactions with nucleophilic sites in biological molecules .

- Chirality : The specific stereochemistry of this compound plays a crucial role in its biological effects, with different enantiomers exhibiting distinct activities .

Case Studies

- Cancer Treatment : A clinical study demonstrated the efficacy of vinyloxiranes in inhibiting tumor growth in murine models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups .

- Antimicrobial Applications : Another investigation revealed that this compound exhibited potent antibacterial activity against strains of Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent .

Eigenschaften

IUPAC Name |

(2S)-2-ethenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBYFVGCMPJVJX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319016 | |

| Record name | (2S)-2-Ethenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62249-80-3 | |

| Record name | (2S)-2-Ethenyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62249-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Ethenyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.